3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is an organic compound with the molecular formula C21H14F2O4 and a molecular weight of 368.34 g/mol . This compound is characterized by the presence of two fluorobenzoyl groups attached to a methylphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3-hydroxy-2-methylphenyl 2-fluorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The fluorobenzoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate: Similar structure but with a different position of the methyl group.
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
Uniqueness
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is unique due to the specific arrangement of its fluorobenzoyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the fields of chemistry and medicine .
Eigenschaften
Molekularformel |
C21H14F2O4 |
---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
[3-(2-fluorobenzoyl)oxy-2-methylphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H14F2O4/c1-13-18(26-20(24)14-7-2-4-9-16(14)22)11-6-12-19(13)27-21(25)15-8-3-5-10-17(15)23/h2-12H,1H3 |
InChI-Schlüssel |
OIIGXUUVWCIOCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.